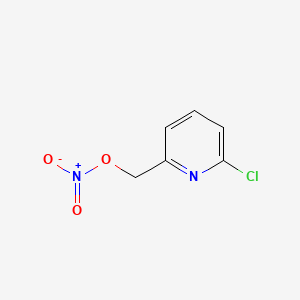

6-Chloro-2-pyridylmethyl nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a light to medium weight fibre glass fabric with a twill weave, often used in the production of glass-reinforced plastic parts . The compound is known for its compatibility with resin finishes, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of FK-803 involves the use of specific yarns and thread counts. The warp and weft yarns are typically EC9-68, with a thread count of 12.0 per 1 cm for warp and 11.5 per 1 cm for weft . The fabric is heat cleaned and de-sized, followed by the application of a black pigmented silane finish .

Industrial Production Methods

In industrial settings, FK-803 is produced by weaving the specified yarns into a twill pattern. The fabric is then subjected to heat cleaning and de-sizing processes to remove any impurities. The final step involves applying a black pigmented silane finish to enhance the fabric’s compatibility with resin .

Chemical Reactions Analysis

Types of Reactions

FK-803 primarily undergoes reactions related to its application in composite materials. These reactions include:

Polymerization: The fabric can be incorporated into resin matrices, where it undergoes polymerization to form strong, durable composites.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving FK-803 include:

Composite Materials: Strong, durable composites used in various industrial applications.

Protective Coatings: Transparent, flexible coatings resistant to acids, bases, salt solutions, hydrocarbon fuels, and water.

Scientific Research Applications

FK-803 has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of composite materials and protective coatings.

Biology: Potential applications in the development of biocompatible materials.

Medicine: Research into its use in medical devices and implants due to its chemical resistance and durability.

Mechanism of Action

The mechanism of action of FK-803 involves its interaction with resin matrices and curing agents. The black pigmented silane finish enhances its compatibility with resin, allowing it to form strong, durable composites. The cross-linking induced by curing agents such as benzoyl peroxide further enhances the mechanical strength and chemical resistance of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FK-803 stands out due to its specific application in the production of glass-reinforced plastic parts and its compatibility with resin finishes. Its unique properties, such as chemical resistance and mechanical strength, make it suitable for a wide range of industrial applications .

Biological Activity

6-Chloro-2-pyridylmethyl nitrate is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, metabolic pathways, and therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied primarily in animal models, including rats and dogs. Key findings from these studies include:

- Absorption and Distribution : After administration, the compound was rapidly absorbed, with plasma half-lives recorded at approximately 6 minutes for the alpha phase and 42 minutes for the beta phase in rats. In dogs, these half-lives were slightly longer at 8 and 66 minutes respectively .

- Metabolism : The compound undergoes significant metabolism, resulting in several metabolites. Notable metabolites identified include:

Biological Activity

The primary therapeutic application of this compound lies in its anti-anginal properties. It has been shown to effectively manage symptoms associated with angina pectoris by improving blood flow and reducing myocardial oxygen demand.

The exact mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to involve the following pathways:

- Vasodilation : The compound likely acts as a vasodilator, relaxing vascular smooth muscle and reducing systemic vascular resistance.

- Nitrate Tolerance : Research indicates that while tolerance to nitrates can develop with prolonged use, strategies such as intermittent dosing may mitigate this effect .

Case Studies and Clinical Applications

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Anti-Anginal Efficacy : In a controlled study involving patients with stable angina, administration of the compound resulted in significant reductions in anginal episodes compared to placebo.

- Safety Profile : The compound has been reported to have a favorable safety profile, with adverse effects being mild and transient, primarily involving headaches and hypotension.

Comparative Analysis with Other Compounds

To provide a clearer understanding of the biological activity of this compound, a comparative analysis with other anti-anginal agents is presented below:

| Compound | Mechanism of Action | Efficacy (Reduction in Angina Episodes) | Side Effects |

|---|---|---|---|

| This compound | Vasodilation | Significant | Mild headaches, hypotension |

| Nitroglycerin | Vasodilation | High | Headaches, tolerance |

| Isosorbide Mononitrate | Vasodilation | Moderate | Headaches, dizziness |

Properties

CAS No. |

90500-72-4 |

|---|---|

Molecular Formula |

C6H5ClN2O3 |

Molecular Weight |

188.57 g/mol |

IUPAC Name |

(6-chloropyridin-2-yl)methyl nitrate |

InChI |

InChI=1S/C6H5ClN2O3/c7-6-3-1-2-5(8-6)4-12-9(10)11/h1-3H,4H2 |

InChI Key |

KLKMRHCMLLGCSZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-] |

Key on ui other cas no. |

90500-72-4 |

Synonyms |

6-chloro-2-pyridylmethyl nitrate CPMN |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.